The Definitive Guide to Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al): Properties, Mechanisms, and Advanced Applications in Organic Synthesis
The Definitive Guide to Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al): Properties, Mechanisms, and Advanced Applications in Organic Synthesis
Executive Summary
Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), widely recognized by its trade names Red-Al® and Vitride , is a highly versatile, organometallic hydride reducing agent[1]. Developed in 1968, SMEAH has become a cornerstone reagent in organic synthesis and pharmaceutical manufacturing, offering a safer, more stable, and highly soluble alternative to traditional reducing agents like lithium aluminum hydride (LiAlH₄)[2]. This technical whitepaper provides an in-depth analysis of SMEAH’s physicochemical properties, mechanistic pathways, field-proven experimental protocols, and critical safety handling procedures designed for researchers and drug development professionals.
Structural and Physicochemical Profile
SMEAH features a tetrahedral aluminum center coordinated to two hydride ligands and two bidentate 2-methoxyethoxy groups, with a sodium counterion[2]. The molecular formula is NaAlH₂(OCH₂CH₂OCH₃)₂. The presence of the bulky, oxygen-rich 2-methoxyethoxy ligands fundamentally alters the reactivity and physical properties of the aluminum hydride core.
Unlike traditional metal hydrides that exist as insoluble polymeric networks, the bidentate alkoxy groups prevent aggregation, rendering SMEAH highly soluble in aromatic hydrocarbons like toluene and benzene[1][3].
Quantitative Data: Physicochemical Properties
| Property | Value / Description |
| Chemical Formula | C₆H₁₆AlNaO₄[3] |
| Molecular Weight | 202.16 g/mol [2] |
| Physical State | Viscous, clear to light amber liquid[3] |
| Commercial Concentration | Typically ≥60–70 wt. % in toluene (~3.4–3.5 M)[2] |
| Density | 1.036 g/mL at 25 °C[4] |
| Thermal Stability | Stable up to 170 °C; decomposes above 214 °C[4] |
| Solubility Profile | Miscible with toluene, THF, ethers, DMF; Immiscible with aliphatics[3][4] |
Strategic Advantages: SMEAH vs. Lithium Aluminum Hydride (LAH)
For process chemists scaling up pharmaceutical intermediates, SMEAH offers profound operational advantages over LAH:
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Bis(2-methoxyethoxy)aluminum Hydride (SMEAH) |
| Pyrophoricity | Highly pyrophoric in air; dangerous to handle[1]. | Non-pyrophoric . Reacts exothermically with moisture but does not spontaneously ignite[1]. |
| Solvent Compatibility | Restricted to ethers (THF, diethyl ether)[1]. | Broad compatibility , highly soluble in aromatic solvents (toluene) allowing higher reaction temperatures[1]. |
| Shelf-Life | Short; degrades rapidly upon exposure to ambient humidity[1]. | Unlimited under dry conditions; highly stable over time[1]. |
| Thermal Tolerance | Decomposes at relatively low temperatures. | Tolerates extreme reflux conditions up to 170 °C without sudden decomposition[3][4]. |
Mechanistic Pathways in Functional Group Reduction
SMEAH is a potent nucleophilic hydride donor capable of reducing aldehydes, ketones, esters, carboxylic acids, acyl halides, and anhydrides to primary alcohols[1][3]. Furthermore, it effectively reduces amides, nitriles, and imines to their corresponding amines[1].
Reduction of Amides to Amines
One of the most valuable applications of SMEAH in drug development is the reduction of secondary and tertiary amides. For instance, SMEAH is utilized in the efficient reduction of N-Boc protected amino acid-derived secondary amides to yield chiral diamines without racemization or over-reduction[5].
The mechanism proceeds via the coordination of the Lewis acidic aluminum center to the carbonyl oxygen, followed by nucleophilic hydride transfer. The expulsion of the aluminate complex generates an iminium intermediate, which is rapidly trapped by a second hydride transfer to yield the amine.
Mechanistic pathway of secondary amide reduction to amine via Red-Al hydride transfer.
Hydrometalation of Alkynes and Epoxide Ring Opening
Beyond carbonyl reduction, SMEAH is highly prized for its stereoselective hydrometalation capabilities. It reduces propargyl alcohols to trans-allyl alcohols, a transformation where reagents like DIBAL-H often fail or yield cis-products[6][7]. The intermediate alkenylaluminum species can be further trapped by electrophiles (e.g., iodine) to create highly functionalized building blocks[6]. Additionally, SMEAH provides highly regioselective ring-opening of epoxides to form 1,3-diols[8].
Field-Proven Experimental Protocol: General Reduction Workflow
The following protocol outlines a self-validating system for the reduction of an ester or amide using a 70% w/w SMEAH solution in toluene.
Scientific Causality & Experimental Choices
-
Solvent Selection: Toluene is chosen over THF because it allows for higher reflux temperatures (if required for sterically hindered amides) and prevents the competitive coordination of etheric solvents that can slow down the reaction[1][3].
-
Temperature Control: SMEAH additions must be performed at 0 °C. Despite being non-pyrophoric, the hydride transfer is highly exothermic[1].
-
Quenching Mechanism: Traditional water quenches of aluminum hydrides produce a gelatinous, unfilterable aluminum hydroxide emulsion. We utilize a Rochelle's salt (Sodium potassium tartrate) quench or a strong NaOH quench . The tartrate ligands chelate the aluminum, forming a highly soluble complex that cleanly separates into the aqueous layer, allowing for effortless extraction of the organic product.
Step-by-Step Methodology
-
Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush the system with inert gas (Nitrogen or Argon)[7][9].
-
Substrate Solvation: Dissolve the substrate (1.0 equivalent) in anhydrous toluene (approx. 5–10 mL per gram of substrate). Cool the reaction vessel to 0 °C using an ice-water bath.
-
Reagent Addition: Transfer the 70% w/w Red-Al solution (typically 1.5 to 3.0 equivalents of hydride, depending on the functional group) to the addition funnel via a dry syringe. Add the Red-Al dropwise over 30 minutes to control the exothermic evolution of heat[7].
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. If reducing a recalcitrant amide, heat the mixture to reflux (80–110 °C) and monitor via TLC or GC-MS until starting material consumption is complete[7].
-
Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Slowly add a 1M aqueous solution of NaOH or a saturated aqueous solution of Rochelle's salt dropwise. Caution: Vigorous evolution of hydrogen gas will occur[2][10].
-
Workup: Stir the biphasic mixture vigorously at room temperature for 1–2 hours until two distinct, clear layers form (no emulsion should remain).
-
Extraction: Separate the organic toluene layer. Extract the aqueous layer twice with ethyl acetate or ether. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Step-by-step experimental workflow for Red-Al reduction and safe emulsion quenching.
Safety, Handling, and Storage Protocols
While SMEAH mitigates the spontaneous ignition risks associated with LAH, it remains a highly reactive and hazardous chemical requiring rigorous safety protocols.
-
Water Reactivity: SMEAH reacts violently with water, protic solvents, and atmospheric moisture to release highly flammable hydrogen gas[2][10]. It must be stored and handled strictly under an inert atmosphere (Argon or Nitrogen)[9].
-
Corrosivity and Toxicity: The reagent is a potent skin irritant and causes severe skin burns and eye damage (Category 1B Skin Corrosion)[9]. Inhalation of the toluene solvent vapor poses central nervous system hazards (drowsiness, dizziness) and aspiration toxicity[9].
-
Personal Protective Equipment (PPE): Operators must use heavy-duty chemical-resistant gloves, chemical safety goggles, and a face shield. All transfers and reactions must be conducted inside a certified chemical fume hood[9].
-
Storage: Store in a dedicated flammables/corrosives cabinet in a cool, dry, and well-ventilated area, completely isolated from strong oxidizing agents, acids, and moisture[9][10].
References
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"Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia", wikipedia.org,[Link]
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"Understanding Sodium bis(2-methoxyethoxy)aluminum hydride: Properties, Applications, and Sourcing", nbinno.com,[Link]
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"Sodium Bis(methoxyethoxy)aluminium Hydride | Request PDF - ResearchGate", researchgate.net,[Link]
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"Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH, Red-AlÃ')", researchgate.net,[Link]
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"Red-Al | Chem-Station Int. Ed.", chem-station.com,[Link]
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"SAFETY DATA SHEET - Fisher Scientific (UK)", fishersci.co.uk,[Link]
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"Working with Hazardous Chemicals - Organic Syntheses", orgsyn.org,[Link]
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